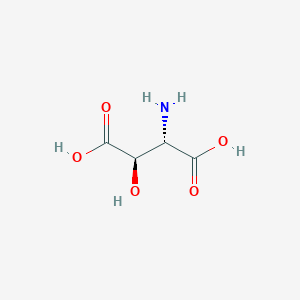

(3R)-3-hydroxy-L-aspartic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R)-3-hydroxy-L-aspartic acid is a chiral amino acid derivative with a hydroxyl group attached to the third carbon of the aspartic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-hydroxy-L-aspartic acid typically involves the stereoselective introduction of a hydroxyl group at the third carbon of the aspartic acid molecule. One common method is the enantioselective reduction of a suitable precursor, such as an oxo acid, using chiral catalysts or enzymes. For example, the reduction of oxaloacetic acid derivatives can be achieved using specific alcohol dehydrogenases under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their high selectivity and efficiency. Enzymatic reduction using alcohol dehydrogenases or other stereoselective enzymes is a preferred method. These processes are optimized for large-scale production by controlling parameters such as pH, temperature, and substrate concentration to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(3R)-3-hydroxy-L-aspartic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of oxaloacetic acid derivatives.

Reduction: The compound can be reduced to form different hydroxy derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Enzymatic reduction using alcohol dehydrogenases or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxyl group.

Major Products Formed

Oxidation: Oxaloacetic acid derivatives.

Reduction: Various hydroxy derivatives.

Substitution: Amino or thiol-substituted aspartic acid derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Chiral Building Block

(3R)-3-hydroxy-L-aspartic acid serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound can be synthesized through various methods, including enzymatic catalysis and chemical synthesis using chiral catalysts.

Synthetic Routes

The typical synthetic routes for this compound include:

- Enzymatic Hydroxylation : Using specific enzymes to introduce a hydroxyl group at the third carbon of L-aspartic acid.

- Chemical Synthesis : Employing chiral catalysts to achieve stereoselectivity during the hydroxylation process .

Biological Research

Metabolic Pathways

In biological research, this compound is studied for its role in metabolic pathways. It is involved in amino acid metabolism and interacts with various enzymes, influencing biochemical reactions. The hydroxyl group enhances its binding affinity to enzyme active sites, making it a valuable tool for studying enzyme mechanisms .

Therapeutic Potential

Research is ongoing into the therapeutic applications of this compound. It has been investigated as a precursor for synthesizing pharmaceuticals, particularly in developing drugs targeting neurological disorders due to its potential neuroprotective effects .

Industrial Applications

Biodegradable Polymers

In industry, this compound is utilized in producing biodegradable polymers. Its incorporation into polymer chains enhances the material's environmental sustainability while maintaining desirable mechanical properties .

Catalytic Applications

The compound also acts as a catalyst in stereoselective synthesis processes, facilitating the production of various compounds with high selectivity and efficiency .

Case Studies

- Enzymatic Synthesis : A study demonstrated the use of alcohol dehydrogenases for the enantioselective reduction of oxaloacetic acid derivatives to produce this compound with high yield and purity under controlled conditions .

- Pharmaceutical Development : Research highlighted the compound's potential as a neuroprotective agent in models of neurodegenerative diseases, showcasing its role in protecting neuronal cells from oxidative stress .

Mecanismo De Acción

The mechanism by which (3R)-3-hydroxy-L-aspartic acid exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group at the third carbon allows for unique binding interactions with active sites of enzymes, influencing metabolic pathways and biochemical reactions. Molecular docking studies have shown that this compound can bind to enzyme active sites through hydrogen bonding and hydrophobic interactions, affecting enzyme activity and function .

Comparación Con Compuestos Similares

Similar Compounds

(2S,3R)-3-amino-2-hydroxydecanoic acid: Another chiral amino acid derivative with similar stereochemistry but different functional groups.

(2R,3R)-3-hydroxypipecolic acid: A compound with a similar hydroxyl group but different carbon backbone.

Uniqueness

(3R)-3-hydroxy-L-aspartic acid is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group on the aspartic acid backbone. This combination allows for distinct interactions in biochemical systems and makes it a valuable compound for research and industrial applications.

Actividad Biológica

(3R)-3-hydroxy-L-aspartic acid (3R-HAA) is an amino acid derivative that has garnered attention for its biological activities, particularly in the central nervous system (CNS). This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₄H₇NO₅

- Molecular Weight : 149.10 g/mol

- Configuration : Stereoisomer with the R configuration at the chiral center

The hydroxyl group at the third carbon plays a crucial role in the compound's interactions with enzymes and receptors, influencing its biological activity.

Research indicates that 3R-HAA interacts with various neurotransmitter systems, particularly influencing glutamate receptors. Its structural similarity to aspartate suggests it may modulate excitatory neurotransmission, potentially enhancing synaptic transmission and neuroplasticity. This modulation is critical for cognitive functions and neuroprotection.

Interaction with Receptors and Enzymes

- Glutamate Receptors : 3R-HAA may enhance glutamatergic signaling due to its resemblance to L-aspartate.

- Transporters : It interacts with specific transporters that affect its bioavailability and efficacy in biological systems.

Biological Activities

- Neuroprotection : Studies suggest that 3R-HAA may exert neuroprotective effects, which could be beneficial in neurodegenerative diseases.

- Neuroplasticity : The compound is believed to play a role in promoting neuroplasticity, essential for learning and memory processes.

- Potential Therapeutic Uses : Ongoing research explores its use as a precursor in pharmaceutical synthesis, particularly for CNS-related disorders.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of 3R-HAA relative to other amino acids:

| Compound | Structure Type | Key Functions | Unique Features |

|---|---|---|---|

| This compound | Hydroxylated Amino Acid | Neurotransmission modulation | Specific R configuration |

| L-Aspartic Acid | Non-Hydroxylated Amino Acid | Protein synthesis, neurotransmitter | Commonly found in proteins |

| D-Aspartic Acid | Non-Hydroxylated Amino Acid | Neurotransmitter | Different physiological effects |

| Serine | Hydroxylated Amino Acid | Protein synthesis, metabolism | Involved in phospholipid formation |

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that 3R-HAA administration in animal models resulted in reduced neuronal death following excitotoxic injury, suggesting its potential as a neuroprotective agent.

- Modulation of Synaptic Transmission : Research indicated that 3R-HAA enhances synaptic plasticity in hippocampal neurons, which is crucial for memory formation and learning processes .

- Inhibition of Aspartic Proteases : Investigations into enzyme interactions revealed that derivatives of 3R-HAA exhibit inhibitory effects on aspartic proteases, highlighting its potential role in regulating protein degradation pathways .

Propiedades

Número CAS |

7298-98-8 |

|---|---|

Fórmula molecular |

C4H7NO5 |

Peso molecular |

149.10 g/mol |

Nombre IUPAC |

(2S,3R)-2-amino-3-hydroxybutanedioic acid |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1 |

Clave InChI |

YYLQUHNPNCGKJQ-NHYDCYSISA-N |

SMILES |

C(C(C(=O)O)O)(C(=O)O)N |

SMILES isomérico |

[C@H]([C@H](C(=O)O)O)(C(=O)O)N |

SMILES canónico |

C(C(C(=O)O)O)(C(=O)O)N |

Key on ui other cas no. |

7298-98-8 6532-76-9 |

Sinónimos |

3-hydroxyaspartic acid 3-hydroxyaspartic acid, (erythro)-isomer 3-hydroxyaspartic acid, (erythro-D)-isomer 3-hydroxyaspartic acid, (erythro-DL)-isomer 3-hydroxyaspartic acid, (erythro-L)-isomer 3-hydroxyaspartic acid, (threo-DL)-isomer 3-hydroxyaspartic acid, (threo-L)-isomer beta-hydroxyaspartic acid DL-threo-3-hydroxyaspartic acid erythro-beta-hydroxyaspartic acid L-erythro-3-hydroxyaspartate L-threo-beta-hydroxyaspartic acid threo-beta-aspartate threo-hydroxyaspartic acid threo-THA |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.